molecular formula C14H18N2O4 B2702535 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide CAS No. 922950-02-5

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide

Cat. No.: B2702535
CAS No.: 922950-02-5
M. Wt: 278.308
InChI Key: PMCIKAKIPVDEKW-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide is a synthetic organic compound that features a methoxy group and a pyrrolidinone moiety

Preparation Methods

The synthesis of 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide typically involves a multi-step process. One common method includes the reaction of 3-methoxy-4-(2-oxopyrrolidin-1-yl)aniline with methoxyacetyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct. The reaction mixture is then purified using column chromatography to isolate the desired product .

Chemical Reactions Analysis

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-methoxy-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)acetamide can be compared with similar compounds such as:

Properties

IUPAC Name

2-methoxy-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4/c1-19-9-13(17)15-10-5-6-11(12(8-10)20-2)16-7-3-4-14(16)18/h5-6,8H,3-4,7,9H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMCIKAKIPVDEKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(=O)NC1=CC(=C(C=C1)N2CCCC2=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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